5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and 3-(trifluoromethyl)benzaldehyde. This intermediate can then undergo cyclization in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]pyrrole: Similar in structure but lacks the oxazole ring.
5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]oxazole: Similar but lacks the pyrrole ring.
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione lies in its combined pyrrole and oxazole rings, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C24H16ClF3N2O3 |
---|---|
Molecular Weight |
472.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H16ClF3N2O3/c25-16-9-11-17(12-10-16)29-22(31)19-20(14-5-4-6-15(13-14)24(26,27)28)30(33-21(19)23(29)32)18-7-2-1-3-8-18/h1-13,19-21H |
InChI Key |
IDXWPVHIESARKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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